4-Propyl-4-piperidinecarboxylic acid hydrochloride

Description

BenchChem offers high-quality 4-Propyl-4-piperidinecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propyl-4-piperidinecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-3-9(8(11)12)4-6-10-7-5-9;/h10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEZABWTIXYXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCNCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Propyl-4-piperidinecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 4-Propyl-4-piperidinecarboxylic acid hydrochloride. As a key building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders, a thorough understanding of this compound's characteristics is paramount. This document consolidates critical data on its structure, physicochemical properties, and reactivity, offering field-proven insights to guide researchers in its effective utilization. All presented protocols and data are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of 4-Substituted Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules. Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional conformations, making it an ideal framework for mimicking natural substrates and interacting with biological targets such as receptors and enzymes.[1] The strategic functionalization of the piperidine ring at the 4-position can significantly influence a compound's pharmacological activity, binding affinity, and selectivity.[1]

4-Propyl-4-piperidinecarboxylic acid hydrochloride belongs to this important class of piperidine derivatives.[1] The presence of both a carboxylic acid and a propyl group at the C4 position creates a unique combination of polarity and lipophilicity. This dual-functionality is critical for tuning properties such as membrane permeability, including penetration of the blood-brain barrier, which is a crucial attribute for neurotherapeutics. The carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, expanding its utility as a versatile intermediate in the synthesis of complex drug candidates.[1] This guide aims to provide a detailed exposition of the chemical properties of this compound to facilitate its application in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-Propyl-4-piperidinecarboxylic acid hydrochloride is essential for its handling, formulation, and application in synthetic chemistry.

General and Structural Properties

The fundamental identifiers and structural features of the compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1269376-88-6 | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | 207.7 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| IUPAC Name | 4-propylpiperidine-4-carboxylic acid;hydrochloride |

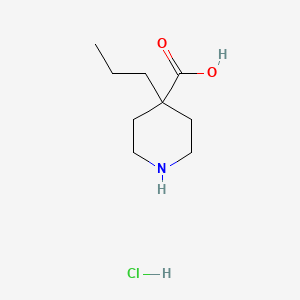

Diagram of the chemical structure of 4-Propyl-4-piperidinecarboxylic acid hydrochloride.

Caption: Chemical structure of 4-Propyl-4-piperidinecarboxylic acid hydrochloride.

Solubility, Melting Point, and pKa

These parameters are critical for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.

| Property | Value | Remarks | Source |

| Solubility | Soluble in water and polar organic solvents. | The hydrochloride salt form enhances its solubility in aqueous media. | [1] |

| Melting Point | >300 °C (for the parent compound, 4-piperidinecarboxylic acid) | The melting point of the 4-propyl derivative is expected to be a high-melting solid, characteristic of amino acid hydrochlorides. Specific experimental data is not readily available. | |

| pKa | Predicted pKa₁: ~2-3 (carboxylic acid), pKa₂: ~10-11 (piperidine nitrogen) | These are estimated values based on analogous structures. The electron-withdrawing effect of the protonated piperidine nitrogen will lower the pKa of the carboxylic acid. |

Synthesis and Reactivity

4-Propyl-4-piperidinecarboxylic acid hydrochloride is a synthetic compound, and its preparation involves multi-step organic synthesis.

Synthetic Routes

Several general strategies can be employed for the synthesis of 4-alkyl-4-piperidinecarboxylic acids. The choice of a specific route often depends on the availability of starting materials and the desired scale of the synthesis.

-

Alkylation of Piperidine Derivatives: A common approach involves the alkylation of a pre-functionalized piperidine ring. For instance, starting with a 4-piperidinecarboxylate derivative, the nitrogen can be protected, followed by alkylation at the 4-position with a propyl group using a suitable base and propyl halide. Subsequent deprotection and hydrolysis of the ester yield the desired product.

-

Michael Addition: Another synthetic strategy involves the Michael addition of a piperidine derivative to an α,β-unsaturated carbonyl compound. This would be followed by a series of transformations to introduce the carboxylic acid and propyl groups at the 4-position.[1]

-

Strecker Synthesis: A classical method for the synthesis of α-amino acids, the Strecker synthesis can be adapted for 4-piperidone derivatives. Reaction of a protected 4-piperidone with cyanide and an amine, followed by hydrolysis, can lead to the formation of a 4-amino-4-cyanopiperidine intermediate, which can be further elaborated.

Diagram of a generalized synthetic workflow.

Caption: Generalized synthetic workflow for 4-alkyl-4-piperidinecarboxylic acids.

Chemical Reactivity

The reactivity of 4-Propyl-4-piperidinecarboxylic acid hydrochloride is primarily dictated by its two functional groups: the carboxylic acid and the secondary amine (as its hydrochloride salt).

-

Esterification: The carboxylic acid can undergo esterification with various alcohols under acidic conditions to form the corresponding esters. These esters can serve as valuable intermediates for further synthetic transformations.[1]

-

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent (e.g., DCC, EDC). This reaction is fundamental in peptide synthesis and for the creation of diverse compound libraries.[1]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

-

N-Alkylation/N-Acylation: The piperidine nitrogen, after neutralization of the hydrochloride salt, is a nucleophilic secondary amine and can readily undergo alkylation or acylation reactions to introduce various substituents.

-

Decarboxylation: Under certain conditions, the carboxylic acid group may be removed through decarboxylation, although this typically requires harsh conditions or specific catalytic systems.[1]

Analytical Characterization

Accurate characterization of 4-Propyl-4-piperidinecarboxylic acid hydrochloride is crucial to confirm its identity and purity. While experimental data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a multiplet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the piperidine ring). The piperidine ring protons will likely appear as complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid may appear as a broad singlet, and the N-H proton of the piperidine hydrochloride will also be a broad signal, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the three carbons of the propyl group, the carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

-

N-H stretching vibrations from the protonated piperidine nitrogen, appearing as a broad band in the 2700-2250 cm⁻¹ region.

-

C-H stretching vibrations from the propyl and piperidine alkyl groups, typically below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the expected molecular ion peak would correspond to the protonated molecule [M+H]⁺, where M is the free base.

-

Fragmentation Pattern: The fragmentation in the mass spectrometer would likely involve the loss of the carboxylic acid group, cleavage of the propyl group, and fragmentation of the piperidine ring.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Propyl-4-piperidinecarboxylic acid hydrochloride. The following information is based on data for similar piperidine derivatives and should be considered as a guideline.

-

Hazard Identification: Piperidine derivatives can be irritating to the skin, eyes, and respiratory tract.[2]

-

Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Diagram of a standard laboratory safety workflow.

Caption: Standard laboratory safety workflow for handling chemical compounds.

Applications in Research and Drug Development

The primary application of 4-Propyl-4-piperidinecarboxylic acid hydrochloride is as a versatile building block in the synthesis of more complex molecules for pharmaceutical research.[1] Its structural features make it particularly valuable for targeting the central nervous system.

-

Intermediate for Neurological Drug Candidates: Its structural similarity to neurotransmitters makes it a suitable scaffold for designing ligands for various receptors and transporters in the brain.[1]

-

Scaffold for Combinatorial Chemistry: The dual functionality of the carboxylic acid and the piperidine nitrogen allows for the generation of diverse chemical libraries for high-throughput screening.

-

Probing Biological Systems: Labeled versions of this compound or its derivatives can be used as tools to study the pharmacology of specific biological targets.

Conclusion

4-Propyl-4-piperidinecarboxylic acid hydrochloride is a valuable chemical entity for researchers and scientists in the field of drug discovery and development. Its unique structural and physicochemical properties provide a solid foundation for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, synthetic considerations, analytical characterization, and safe handling practices. By leveraging the information presented herein, researchers can more effectively utilize this compound in their quest for new and improved medicines.

References

- 4-Propyl-4-piperidinecarboxylic acid hydrochloride. (n.d.).

- Predicted LogP and other properties

-

Synthesis of 4-piperidinecarboxylic acid. (n.d.). Retrieved January 26, 2026, from [Link]

- EP2470504A1 - Synthesis of propiverine hydrochloride - Google Patents. (n.d.).

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (n.d.).

-

4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 26, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 26, 2026, from [Link]

-

4-piperidinecarboxylic acid, 1-(9H-purin-6-yl)-, ethyl ester - Optional[13C NMR]. (n.d.). Retrieved January 26, 2026, from [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. (2020, April 11). Retrieved January 26, 2026, from [Link]

-

Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.). Retrieved January 26, 2026, from [Link]

-

4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1) | C23H30ClNO3 | CID 19260 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 26, 2026, from [Link]

-

Piperidine-4-carboxylic acid, 498-94-2, suppliers and manufacturers - R&D Chemicals. (n.d.). Retrieved January 26, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 26, 2026, from [Link]

-

MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Isonipecotic acid - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 4-Propyl-4-piperidinecarboxylic acid hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 4-Propyl-4-piperidinecarboxylic acid hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic application and interpretation of a suite of spectroscopic and spectrometric methods. We will explore the causality behind experimental choices, emphasizing a self-validating, multi-technique approach that ensures the highest degree of scientific integrity. This guide is intended to serve as a practical resource, blending theoretical principles with field-proven insights to empower researchers in their analytical endeavors.

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of pharmaceutical development, the precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. Any ambiguity can have profound implications for its biological activity, safety profile, and intellectual property standing. 4-Propyl-4-piperidinecarboxylic acid hydrochloride, as a member of the piperidine class of compounds, presents a unique set of analytical challenges and opportunities. The presence of a quaternary carbon, a chiral center (if applicable), and various functional groups necessitates a multi-faceted analytical strategy to confirm not only its constitution but also its connectivity and three-dimensional arrangement.

This guide will systematically walk through a logical workflow for the complete structural characterization of this molecule, from initial purity assessment to definitive structural confirmation. Each analytical technique will be presented with a detailed protocol, an explanation of its underlying principles, and a discussion of the expected data and its interpretation in the context of our target molecule.

Foundational Analysis: Confirming Identity and Purity

Before embarking on a detailed structural elucidation, it is paramount to establish the elemental composition and purity of the sample. This foundational data provides the building blocks upon which all subsequent structural interpretations will be based.

Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The initial hypothesis of the molecular formula, C₉H₁₈ClNO₂, must be experimentally verified. While elemental analysis provides the percentage composition of C, H, N, and O, High-Resolution Mass Spectrometry (HRMS) offers a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental formula.

Trustworthiness: The combination of these two techniques provides a self-validating system. A discrepancy between the elemental analysis and the HRMS data would immediately flag the presence of impurities or an incorrect initial hypothesis.

Table 1: Expected Foundational Data for 4-Propyl-4-piperidinecarboxylic acid hydrochloride

| Parameter | Theoretical Value | Method |

| Molecular Formula | C₉H₁₈ClNO₂ | - |

| Molecular Weight | 207.70 g/mol | - |

| Elemental Composition | C: 52.05%, H: 8.74%, Cl: 17.07%, N: 6.74%, O: 15.41% | Combustion Analysis |

| Exact Mass [M+H]⁺ | 208.1104 | ESI-HRMS |

Experimental Protocol: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or a mixture of acetonitrile and water.[1][2] The sample should be fully dissolved to avoid blockages in the instrument.[1]

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Processing: Determine the accurate mass of the most abundant isotopic peak of the molecular ion and use the instrument's software to calculate the elemental composition.

Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] A suite of 1D and 2D NMR experiments will be employed to piece together the complete connectivity of 4-Propyl-4-piperidinecarboxylic acid hydrochloride.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Expertise & Experience: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Trustworthiness: The information from both spectra must be consistent. For example, the number of proton signals should correspond to the different proton environments expected from the proposed structure, and the integration of these signals should match the number of protons in each environment.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Propyl-4-piperidinecarboxylic acid hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~12-13 | Broad singlet | 1H |

| -NH₂⁺- | ~8-9 | Broad singlet | 2H |

| Piperidine H (axial & equatorial) | ~2.8-3.5 | Multiplets | 8H |

| -CH₂- (propyl) | ~1.5-1.7 | Multiplet | 2H |

| -CH₂- (propyl) | ~1.2-1.4 | Sextet | 2H |

| -CH₃ (propyl) | ~0.9 | Triplet | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Propyl-4-piperidinecarboxylic acid hydrochloride

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~175-180 |

| C4 (quaternary) | ~45-55 |

| Piperidine C2, C6 | ~40-50 |

| Piperidine C3, C5 | ~25-35 |

| -CH₂- (propyl) | ~30-40 |

| -CH₂- (propyl) | ~15-25 |

| -CH₃ (propyl) | ~10-15 |

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like those in the carboxylic acid and the protonated amine.[4]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

Expertise & Experience: While 1D NMR provides a foundational understanding, 2D NMR experiments are essential for unambiguously establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together larger structural fragments.[6][7]

Trustworthiness: The correlations observed in these 2D spectra must be consistent with each other and with the 1D data. For example, a COSY correlation between two protons should be supported by corresponding HSQC and HMBC correlations that align with the proposed structure. This cross-validation is a hallmark of a robust structural elucidation.

Caption: NMR workflow for structural elucidation.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1D NMR.

-

Acquisition: Run a standard suite of 2D experiments (COSY, HSQC, HMBC). The parameters for each experiment, such as the evolution delays in HMBC, should be optimized to detect the desired correlations.[7]

-

Data Interpretation:

-

In the COSY spectrum, trace the correlations from the methyl triplet of the propyl group to the adjacent methylene protons, and so on.

-

Use the HSQC spectrum to assign the carbon signals for all protonated carbons by correlating them with their attached protons.

-

In the HMBC spectrum, look for key long-range correlations. For instance, the protons of the propyl group should show correlations to the quaternary carbon at the 4-position of the piperidine ring. The piperidine protons should show correlations to the carboxylic acid carbon.

-

Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Trustworthiness: The presence of characteristic absorption bands in the FTIR spectrum provides confirmatory evidence for the functional groups identified through NMR and mass spectrometry.

Table 4: Expected FTIR Absorption Bands for 4-Propyl-4-piperidinecarboxylic acid hydrochloride

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (ammonium salt) | 2800-3200 (broad) |

| C-H stretch (aliphatic) | 2850-2960 |

| C=O stretch (carboxylic acid) | 1700-1730 |

| C-N stretch | 1000-1250 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[8] For the KBr pellet method, grind a small amount of the sample with dry KBr and press it into a thin, transparent disk.[9]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the proposed structure.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.[10]

Trustworthiness: The resulting crystal structure should be consistent with all the spectroscopic data obtained. It serves as the final, definitive proof of the proposed structure.

Sources

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 3. organomation.com [organomation.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jascoinc.com [jascoinc.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. excillum.com [excillum.com]

An In-depth Technical Guide to the Presumed Mechanism of Action of 4-Propyl-4-piperidinecarboxylic acid hydrochloride as a GABA Uptake Inhibitor

This guide provides a detailed technical overview of the putative mechanism of action of 4-Propyl-4-piperidinecarboxylic acid hydrochloride, a compound of interest for researchers in neuroscience and drug development. Based on its structural characteristics and the well-established pharmacology of related compounds, this document outlines the scientific basis for its presumed activity as an inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs).

Introduction

4-Propyl-4-piperidinecarboxylic acid hydrochloride is a derivative of the piperidine class of compounds, which are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.[1][2] The core structure, a piperidine ring with a carboxylic acid at the 4-position, is a key pharmacophore found in several compounds known to interact with the central nervous system.[3] While specific pharmacological data for 4-Propyl-4-piperidinecarboxylic acid hydrochloride is not extensively documented in public literature, its structural analogy to established GABA uptake inhibitors, such as nipecotic acid and guvacine derivatives, provides a strong foundation for elucidating its likely mechanism of action.[4][5] This guide will, therefore, explore the compound's presumed role as a GAT inhibitor, detailing the underlying molecular interactions, the anticipated physiological consequences, and the experimental methodologies required for its characterization.

The GABAergic System and the Role of GABA Transporters

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system. GABA, the principal neurotransmitter, plays a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft is essential for maintaining a balanced neuronal activity. This regulation is primarily achieved through the action of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.

There are four known subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[4] These transporters are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders characterized by an imbalance in GABAergic neurotransmission, including epilepsy, anxiety, and pain.[4] By inhibiting GATs, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a subsequent reduction in neuronal excitability.

Inferred Mechanism of Action of 4-Propyl-4-piperidinecarboxylic acid hydrochloride

Based on its chemical structure, 4-Propyl-4-piperidinecarboxylic acid hydrochloride is hypothesized to act as a competitive inhibitor of GABA transporters. The piperidine-4-carboxylic acid moiety serves as a structural mimic of GABA, allowing it to bind to the active site of the transporter. The propyl group at the 4-position is expected to influence the compound's binding affinity and selectivity for different GAT subtypes.

Molecular Interactions with GABA Transporters

The proposed binding mechanism involves the following key interactions:

-

Ionic Interaction: The carboxylic acid group, which is deprotonated at physiological pH, is predicted to form a salt bridge with a positively charged amino acid residue in the GAT binding pocket. This interaction is crucial for the initial recognition and docking of the inhibitor.

-

Hydrogen Bonding: The amine group within the piperidine ring is likely to act as a hydrogen bond donor, further stabilizing the inhibitor-transporter complex.

-

Hydrophobic Interactions: The propyl group introduces a lipophilic element that can engage with hydrophobic amino acid residues within the transporter's binding site. The size and conformation of this alkyl group are critical determinants of the compound's potency and selectivity. Structure-activity relationship studies of related compounds have shown that variations in the lipophilic moiety significantly impact the inhibitory activity.[5]

The overall effect of these interactions is the competitive blockade of the GABA binding site on the transporter, thereby preventing the reuptake of GABA from the synaptic cleft.

Caption: A schematic workflow of the in vitro GABA uptake inhibition assay.

Data Presentation

The results of the GABA uptake inhibition assay should be summarized in a table for easy comparison of the compound's potency and selectivity.

| GAT Subtype | IC50 (µM) |

| hGAT1 | TBD |

| hGAT2 | TBD |

| hGAT3 | TBD |

| hBGT1 | TBD |

TBD: To be determined experimentally.

In Vivo Models

To assess the therapeutic potential of 4-Propyl-4-piperidinecarboxylic acid hydrochloride, in vivo studies in animal models of relevant diseases are essential.

-

Anticonvulsant Activity: The pentylenetetrazol (PTZ)-induced seizure model in rodents is a standard method to evaluate the anticonvulsant effects of a compound.

-

Anxiolytic Activity: The elevated plus-maze or the light-dark box test in mice can be used to assess anxiolytic-like effects.

-

Analgesic Activity: The chronic constriction injury (CCI) model of neuropathic pain in rats can be employed to investigate the compound's potential to alleviate chronic pain.

Conclusion

While direct experimental evidence for the mechanism of action of 4-Propyl-4-piperidinecarboxylic acid hydrochloride is pending, its structural features strongly support the hypothesis that it functions as a GABA uptake inhibitor. The piperidine-4-carboxylic acid scaffold provides the necessary molecular framework for interaction with GABA transporters, and the 4-propyl substituent is expected to modulate its potency and selectivity. The experimental protocols outlined in this guide provide a clear path for the comprehensive pharmacological characterization of this compound. Further research into 4-Propyl-4-piperidinecarboxylic acid hydrochloride and related molecules holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- Vertex AI Search. (n.d.). Buy 4-Propyl-4-piperidinecarboxylic acid hydrochloride (EVT-1743572) | 1269376-88-6.

- PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1).

-

Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

-

Jinzenji, A., et al. (2014). Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor. Journal of Pharmacological Sciences. Retrieved from [Link]

-

MDPI. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

-

Biomedical & Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved from [Link]

- Google Patents. (n.d.). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]

-

Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.

-

MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. academicjournals.org [academicjournals.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Targets of 4-Propyl-4-piperidinecarboxylic acid hydrochloride: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive exploration of the potential biological targets of 4-Propyl-4-piperidinecarboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on related chemical structures to build a robust hypothesis for the compound's mechanism of action and offers detailed experimental protocols to validate these targets.

Introduction: The Therapeutic Potential of Piperidine Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal backbone for designing ligands that interact with a variety of biological targets, particularly within the central nervous system (CNS). 4-Propyl-4-piperidinecarboxylic acid hydrochloride belongs to this versatile class of molecules. Its structure, featuring a carboxylic acid group and a propyl substituent at the 4-position of the piperidine ring, suggests a strong potential for interaction with neurotransmitter systems. This guide will primarily focus on the evidence pointing towards two key biological targets: GABA transporters (GATs) and GABAA receptors . A secondary potential interaction with opioid receptors will also be considered based on the pharmacology of other 4-substituted piperidine derivatives.

Primary Hypothesized Biological Target: GABA Transporters (GATs)

The structural similarity of 4-Propyl-4-piperidinecarboxylic acid hydrochloride to known GABA uptake inhibitors makes GATs the most probable primary biological target. The core piperidine-4-carboxylic acid (isonipecotic acid) is a conformationally constrained analog of GABA.

The Rationale: Structure-Activity Relationship (SAR) Insights

The inhibition of GABA transporters is a clinically validated strategy for treating neurological disorders like epilepsy.[1][2] The prototypical GABA uptake inhibitors, nipecotic acid and guvacine, are piperidine derivatives that mimic GABA.[3] The development of more potent and selective GAT inhibitors has often involved the addition of lipophilic substituents to these core structures to enhance blood-brain barrier penetration and interaction with the transporter protein.[4]

Specifically, modifications at the 4-position of the piperidine ring have been explored to enhance the binding affinity and selectivity of GAT inhibitors.[1][2] The introduction of a propyl group at this position, as in 4-Propyl-4-piperidinecarboxylic acid hydrochloride, is hypothesized to provide a lipophilic anchor that can interact with a hydrophobic pocket within the GABA transporter, thereby increasing its inhibitory potency.

Secondary Hypothesized Biological Target: GABAA Receptors

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS.[5] The structural relationship between 4-Propyl-4-piperidinecarboxylic acid hydrochloride and GABA also suggests a potential direct interaction with GABAA receptors.

The Rationale: From Partial Agonism to Allosteric Modulation

Isonipecotic acid (piperidine-4-carboxylic acid) is a known partial agonist at GABAA receptors.[3] The addition of the 4-propyl group could modulate this activity in several ways. It might enhance the affinity for the GABA binding site or alter the efficacy of receptor activation. Furthermore, numerous allosteric modulators of the GABAA receptor bind to sites distinct from the GABA binding pocket, and the 4-propyl substituent could facilitate interaction with such a site.[6]

Tertiary Hypothesized Biological Target: Opioid Receptors

While the primary evidence points towards the GABAergic system, the 4,4-disubstituted piperidine scaffold is also a core feature of several potent opioid receptor agonists, such as fentanyl and its analogs.[7][8]

The Rationale: A Common Pharmacophore

Studies on fentanyl derivatives have shown that modifications at the 4-position of the piperidine ring can significantly influence binding affinity at the mu-opioid receptor.[7][8] Although 4-Propyl-4-piperidinecarboxylic acid hydrochloride lacks the N-aromatic substituent typical of potent fentanyl-like opioids, the potential for interaction with opioid receptors should not be entirely dismissed without experimental validation.

Experimental Validation: Protocols for Target Identification

To elucidate the biological targets of 4-Propyl-4-piperidinecarboxylic acid hydrochloride, a systematic experimental approach is required. The following protocols provide a framework for validating the hypothesized interactions.

GABA Transporter Inhibition Assay

This assay determines the ability of the test compound to inhibit the uptake of radiolabeled GABA into synaptosomes, which are resealed nerve terminals containing functional GABA transporters.

Experimental Workflow for GABA Uptake Assay

Caption: Workflow for determining GABA uptake inhibition.

Step-by-Step Protocol:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., rat cortex or hippocampus) in ice-cold 0.32 M sucrose solution.[9]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[10]

-

Wash the pellet by resuspending in a physiological buffer (e.g., Krebs-Ringer) and centrifuging again.

-

Resuspend the final synaptosomal pellet in the assay buffer.

-

-

GABA Uptake Assay:

-

Pre-incubate the synaptosomal suspension with varying concentrations of 4-Propyl-4-piperidinecarboxylic acid hydrochloride for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a known concentration of [³H]GABA.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantify the amount of [³H]GABA taken up by the synaptosomes using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage inhibition of GABA uptake at each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

GABAA Receptor Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand that binds specifically to the GABAA receptor.

Experimental Workflow for GABAA Receptor Binding Assay

Caption: Workflow for GABAA receptor radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue in a suitable buffer (e.g., Tris-HCl).[11]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.[11]

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane preparation in the assay buffer.

-

-

Radioligand Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled GABAA receptor agonist (e.g., [³H]muscimol), and varying concentrations of 4-Propyl-4-piperidinecarboxylic acid hydrochloride.[12]

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 30-60 minutes at 4°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Determine the amount of bound radioactivity on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known GABAA agonist like GABA) from the total binding.

-

Calculate the percentage displacement of the radioligand at each concentration of the test compound.

-

Determine the IC₅₀ value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Potential Therapeutic Implications

The biological target of 4-Propyl-4-piperidinecarboxylic acid hydrochloride will dictate its potential therapeutic applications.

-

If it is a GAT inhibitor: The compound could have potential as an anticonvulsant for the treatment of epilepsy.[1][2] It might also be explored for other conditions where enhancing GABAergic neurotransmission is beneficial, such as anxiety disorders and neuropathic pain.[5][13]

-

If it is a GABAA receptor modulator: Its therapeutic potential would depend on whether it acts as an agonist, antagonist, or allosteric modulator. Agonists could have sedative and anxiolytic effects, while modulators could offer a more nuanced approach to treating CNS disorders.[13]

Conclusion

4-Propyl-4-piperidinecarboxylic acid hydrochloride is a compound with significant potential to interact with key neurotransmitter systems in the CNS. Based on its chemical structure and the known pharmacology of related piperidine derivatives, the GABA transporters and GABAA receptors are the most probable biological targets. The experimental protocols outlined in this guide provide a clear path to validating these hypotheses and elucidating the compound's mechanism of action. A thorough characterization of its pharmacological profile is a critical next step in determining its potential as a novel therapeutic agent.

References

-

Kowalczyk, P., Salat, K., Hofner, G. C., Mucha, M., Rapacz, A., Podkowa, A., Filipek, B., Wanner, K. T., & Kulig, K. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. European Journal of Medicinal Chemistry, 83, 256-273. Available at: [Link]

-

Kowalczyk, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules. Available at: [Link]

-

Krogsgaard-Larsen, P., Frølund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1193–1209. Available at: [Link]

-

Sivilotti, L., & Nistri, A. (1989). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 33(5), 459-491. Available at: [Link]

-

Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. Available at: [Link]

-

Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716–1725. Available at: [Link]

-

Johnston, G. A. (2013). GABAA receptor pharmacology. Pharmacology & therapeutics, 140(3), 244-263. Available at: [Link]

-

Enna, S. J., & Möhler, H. (2007). The GABAA receptors. The GABAA Receptors, 1-23. Available at: [Link]

-

Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). A rapid Percoll gradient procedure for preparation of synaptosomes. Nature protocols, 3(11), 1718–1723. Available at: [Link]

-

Richerson, G. B., & Wu, Y. (2003). Dynamic equilibrium of neurotransmitter transporters: not just for reuptake anymore. Journal of neurophysiology, 90(3), 1363-1374. Available at: [Link]

-

An C. S. Kumar, et al. (2009). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. Investigational New Drugs, 27(4), 327-337. Available at: [Link]

-

Sieghart, W. (2006). Structure, pharmacology, and function of GABAA receptor subtypes. Advances in pharmacology, 54, 231-263. Available at: [Link]

-

Choudhary, M. I., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Bioorganic chemistry, 121, 105672. Available at: [Link]

-

Pasternak, G. W. (2018). Mu Opioid Pharmacology: From the Gene to the Bedside. Seminars in anesthesia, perioperative medicine and pain, 27(3), 147-154. Available at: [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231. Available at: [Link]

-

Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153. Available at: [Link]

-

Dhar, T. G., et al. (1994). Design, synthesis, and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Journal of medicinal chemistry, 37(15), 2334-2342. Available at: [Link]

-

BioCrick. (n.d.). (±)-Nipecotic acid | CAS:60252-41-7 | GABA uptake inhibitor. Available at: [Link]

-

Nabavi, S. M., et al. (2019). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 24(11), 2063. Available at: [Link]

-

Clayton, T., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. Molecules, 25(17), 3853. Available at: [Link]

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Available at: [Link]

-

Masiulis, S., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459. Available at: [Link]

-

SAMHSA. (n.d.). Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. Available at: [Link]

-

Fykse, E. M., & Fonnum, F. (1996). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. Journal of neurochemistry, 67(4), 1475-1482. Available at: [Link]

-

Falch, E., & Krogsgaard-Larsen, P. (1982). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of neurochemistry, 38(6), 1684-1690. Available at: [Link]

-

Wikipedia. (n.d.). Fentanyl. Available at: [Link]

-

Frølund, B., et al. (1999). Partial GABAA Receptor Agonists. Synthesis and in Vitro Pharmacology of a Series of Nonannulated Analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. Journal of medicinal chemistry, 42(15), 2818-2827. Available at: [Link]

-

Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use? Methods in molecular biology, 1295, 29-41. Available at: [Link]

-

Jayakar, S. S., & Sorgen, P. L. (2017). Three classes of propofol binding sites on GABAA receptors. Journal of molecular biology, 429(16), 2537-2545. Available at: [Link]

Sources

- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 8. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The complexity of the GABAA receptor shapes unique pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 4,4-Disubstituted Piperidine Scaffold

An In-Depth Technical Guide to 4-Propyl-4-piperidinecarboxylic acid hydrochloride (CAS: 1269376-88-6)

4-Propyl-4-piperidinecarboxylic acid hydrochloride is a heterocyclic organic compound belonging to the class of piperidine derivatives.[1] The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a multitude of FDA-approved drugs and biologically active molecules.[1] Its significance lies in its conformational adaptability and its ability to present substituents in precise three-dimensional orientations, allowing for targeted interactions with biological macromolecules like receptors and enzymes.[1]

This specific molecule, featuring both a propyl group and a carboxylic acid at the C-4 position, is of particular interest to researchers in drug development. The propyl group modulates the compound's lipophilicity (its ability to dissolve in fats and cross biological membranes), while the carboxylic acid provides a key hydrogen-bonding group and a potential point for zwitterionic interactions.[1] Consequently, this compound serves primarily as a sophisticated building block or intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS) or acting as analgesics.[1][2]

This guide provides a comprehensive technical overview of 4-Propyl-4-piperidinecarboxylic acid hydrochloride, detailing its properties, a robust synthetic pathway, rigorous analytical characterization protocols, and its context within modern drug discovery.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. These parameters dictate solubility, stability, and handling requirements.

| Property | Value | Source |

| CAS Number | 1269376-88-6 | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | 207.7 g/mol | [1] |

| Chemical Class | Piperidine Derivative | [1] |

| Functional Groups | Carboxylic Acid, Secondary Amine (as hydrochloride salt) | [1] |

| Form | Solid (Predicted) | N/A |

Proposed Synthesis and Mechanistic Rationale

While specific proprietary syntheses may exist, a logical and scalable route to 4-Propyl-4-piperidinecarboxylic acid hydrochloride can be designed based on established principles of organic chemistry. The following multi-step synthesis starts from the commercially available ethyl isonipecotate (ethyl 4-piperidinecarboxylate).

The causality behind this synthetic design is rooted in achieving selective functionalization. The piperidine nitrogen must first be protected to prevent it from interfering with the subsequent alkylation step. The C-4 position is then deprotonated to form a nucleophilic enolate, which can be alkylated with a propyl halide. Finally, deprotection of both the nitrogen and the ester reveals the target molecule, which is then isolated as a stable hydrochloride salt.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: N-Boc Protection of Ethyl Isonipecotate

-

Dissolve ethyl isonipecotate (1 eq.) in dichloromethane (DCM).

-

Add triethylamine (TEA, 1.2 eq.) and cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: α-Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (N₂ or Ar).

-

Add the Boc-protected intermediate from Step 1 (1 eq.) dissolved in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

-

Add 1-iodopropane (1.2 eq.) dropwise and stir at -78°C for 2-4 hours.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to yield the crude propylated intermediate. Purify by column chromatography if necessary.

Step 3 & 4: Deprotection, Saponification, and Salt Formation

-

Add concentrated hydrochloric acid to the crude propylated intermediate from Step 2.

-

Heat the mixture to reflux (approx. 100-110°C) for 6-12 hours. This single step achieves both the acid-catalyzed removal of the Boc group and the hydrolysis (saponification) of the ethyl ester.

-

Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl, yielding a solid or semi-solid residue.

-

Triturate the residue with diethyl ether or isopropanol (IPA) to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold ether, and dry under vacuum to yield the final product, 4-Propyl-4-piperidinecarboxylic acid hydrochloride.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structural integrity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: A standard analytical workflow for compound validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by observing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Methodology:

-

Prepare the sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[3]

-

Expected ¹H NMR Signals: Look for characteristic peaks corresponding to the propyl chain (a triplet and two multiplets), distinct multiplets for the axial and equatorial protons of the piperidine ring, and a broad signal for the N-H protons. The carboxylic acid proton may be exchangeable and not always visible.

-

Expected ¹³C NMR Signals: Expect signals for the carboxyl carbon (~175-180 ppm), the quaternary C-4 carbon, three distinct signals for the propyl group carbons, and signals for the piperidine ring carbons.

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight and assess the purity of the compound.[4][5]

-

Methodology:

-

Prepare a stock solution of the compound in a methanol/water mixture (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 1-5 µL) onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

-

Monitor the eluent with a UV detector and a mass spectrometer (electrospray ionization, ESI, in positive mode).

-

Expected Result: A major peak should be observed in the chromatogram. The mass spectrum for this peak should show a prominent ion corresponding to the [M+H]⁺ of the free base (C₉H₁₇NO₂), which would be approximately m/z 188.13. The purity can be estimated by the area percentage of the main peak.

-

Applications in Drug Discovery and Medicinal Chemistry

The 4-propyl-4-piperidinecarboxylic acid scaffold is a valuable starting point for creating molecules with diverse therapeutic potential. Its structural features are commonly found in compounds designed to interact with biological systems in several key ways.

-

CNS-Active Agents: The piperidine core is a well-established pharmacophore for targets within the central nervous system. By modifying the carboxylic acid and the piperidine nitrogen, chemists can synthesize libraries of compounds to screen for activity against neurological disorders.[1]

-

Opioid Receptor Modulators: The related 4-anilidopiperidine structure is the foundation for potent opioid analgesics like fentanyl and carfentanil.[6][7] This core provides a rigid scaffold for orienting key pharmacophoric groups, and the C-4 carboxylate can be used as a handle to introduce further diversity.

-

GABA Analogues: The structure bears a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. Constrained analogues like this are used to develop GABA uptake inhibitors or receptor modulators for conditions such as epilepsy and anxiety.[2]

-

Enzyme Inhibitors: Piperidine carboxylic acids have been used as starting points for developing inhibitors for various enzymes, including histone deacetylases (HDACs) and checkpoint kinases (CHK1), which are important targets in cancer therapy.[8]

Safety, Handling, and Storage

As a research chemical, 4-Propyl-4-piperidinecarboxylic acid hydrochloride should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from analogous structures like 4-piperidinecarboxylic acid provide a reliable guide.[9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[10]

-

Handling: Avoid breathing dust.[10] Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Wash hands thoroughly after handling.[11]

-

Hazards: May cause skin, eye, and respiratory irritation.[9] May be harmful if swallowed or in contact with skin.[13]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[10]

-

Skin: Wash with plenty of soap and water.[10]

-

Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[10]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][11]

References

- Title: 4-Propyl-4-piperidinecarboxylic acid hydrochloride (EVT-1743572)

- Title: Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid Source: Google Patents URL

- Title: Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies Source: PubMed URL

- Title: Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt Source: MDPI URL

- Title: The synthetic method of N-benzyl-4-piperidinecarboxaldehyde Source: Google Patents URL

- Title: Scheme 1. 2-Piperidine-carboxylic acid.

- Title: Safety Data Sheet Source: Google Search URL

- Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH)

- Source: FreemanSupply.

- Title: Piperidine-4-carboxylic acid hydrochloride | CAS 5984-56-5 Source: Santa Cruz Biotechnology URL

- Title: Discovery of a new class of 1-(4-sulfamoylbenzoyl)

- Title: 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1)

- Title: SAFETY DATA SHEET Source: Thermo Fisher Scientific URL

- Title: 4-Piperidinecarboxylic acid | C6H11NO2 Source: PubChem URL

- Title: Safety Data Sheet: 1,2-Dimethoxyethane Source: Carl ROTH URL

- Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed URL

- Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL

- Title: 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1)

- Title: 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID Product Description Source: ChemicalBook URL

- Title: Isonipecotic acid 97 498-94-2 Source: Sigma-Aldrich URL

- Title: A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids Source: PMC URL

- Source: PrepChem.

Sources

- 1. Buy 4-Propyl-4-piperidinecarboxylic acid hydrochloride (EVT-1743572) | 1269376-88-6 [evitachem.com]

- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. iris.unica.it [iris.unica.it]

- 4. Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1) | C23H30ClNO3 | CID 19260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isonipecotic acid 97 498-94-2 [sigmaaldrich.com]

- 9. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. freemansupply.com [freemansupply.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of 4-Substituted Piperidines in Modern Drug Design

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in both natural products and a multitude of FDA-approved therapeutics.[1] Its saturated, three-dimensional structure provides an escape from the "flatland" of aromatic rings, offering superior physicochemical properties and complex vectoral orientations for interacting with biological targets.[2] This guide focuses specifically on the 4-substituted piperidine motif, a subclass that has proven exceptionally fruitful in drug discovery. By placing substituents at the C4 position, medicinal chemists can strategically modulate a compound's potency, selectivity, and pharmacokinetic profile without drastically altering the foundational properties of the core scaffold. We will explore the conformational intricacies, synthetic strategies, and diverse therapeutic applications of 4-substituted piperidines, providing a comprehensive overview for researchers and drug development professionals.

Introduction: The Piperidine Scaffold's Privileged Status

The six-membered piperidine heterocycle is one of the most ubiquitous structural motifs in pharmaceuticals.[3] Its enduring popularity stems from a combination of favorable characteristics that make it an ideal building block for bioactive molecules:

-

Three-Dimensionality: The sp³-hybridized carbon atoms of the piperidine ring create a defined, non-planar chair conformation. This '3D shape' allows for the precise spatial arrangement of substituents to engage with complex protein binding pockets in ways that flat aromatic rings cannot.[2]

-

Basic Nitrogen Center: The ring nitrogen is typically basic (pKa ≈ 11.2 for piperidinium), allowing it to be protonated at physiological pH. This positive charge can form crucial ionic interactions or hydrogen bonds with target residues, often serving as a key pharmacophoric element.

-

Physicochemical Modulation: The piperidine scaffold provides a robust framework for tuning a molecule's properties. It can enhance water solubility (via its basic nitrogen), and its lipophilicity can be finely adjusted through substitution.[4]

-

Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[4] However, the positions adjacent to the nitrogen can be susceptible to metabolism, a challenge that has led to the development of bioisosteric replacements.[5]

These features are leveraged in over a hundred commercially available drugs, spanning therapeutic areas from oncology and CNS disorders to infectious diseases.[2][6]

The Strategic Importance of the 4-Position

While substitution is possible at any position on the piperidine ring, the 4-position offers unique strategic advantages in drug design.

-

Vectorial Control: The C4 position is located opposite the ring nitrogen. This distal relationship means that substituents placed here project away from the core nitrogen pharmacophore. This separation allows the C4 substituent to explore distinct regions of a binding pocket to secure additional interactions (hydrophobic, hydrogen bonding, etc.) without interfering with the primary interactions of the nitrogen atom.

-

Minimal pKa Influence: Substitution at the 4-position has a negligible electronic effect on the basicity of the ring nitrogen. This allows chemists to optimize target engagement with a wide variety of C4-substituents while maintaining the desired ionization state of the core.

-

Gateway to Versatility: The 4-position serves as a versatile handle for chemical modification. A common synthetic intermediate, 4-piperidone, provides a reactive carbonyl group that can be transformed into a vast array of functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.[7]

Conformational Control: Axial vs. Equatorial Substitution

The piperidine ring predominantly exists in a stable chair conformation to minimize steric and torsional strain. A substituent at the C4 position can adopt one of two orientations: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring).

The choice between these conformations is critical as it dictates the precise 3D trajectory of the substituent. An equatorial substituent is generally more sterically favored and projects outwards from the ring's periphery. An axial substituent is more sterically hindered and projects upwards or downwards. The energetic preference for the equatorial position can be overcome by specific intramolecular interactions, such as hyperconjugation or charge-dipole interactions, particularly with electronegative substituents like fluorine.[8] Understanding and controlling this conformational preference is paramount for achieving optimal ligand-protein fit.

Caption: Chair conformations of a 4-substituted piperidine.

Experimental Protocol: Conformational Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the axial or equatorial orientation of substituents.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified 4-substituted piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Signal Assignment: Identify the proton signal corresponding to the hydrogen at the C4 position (H4). This often requires 2D NMR techniques like COSY and HSQC for unambiguous assignment.

-

Coupling Constant (J-value) Analysis: Measure the coupling constants between H4 and the adjacent protons on C3 and C5.

-

Large J-values (8-13 Hz): Indicate a trans-diaxial relationship between the coupled protons. This implies that H4 is in an axial position, and therefore the substituent 'R' must be equatorial .

-

Small J-values (2-5 Hz): Indicate an axial-equatorial or equatorial-equatorial relationship. This implies that H4 is in an equatorial position, and the substituent 'R' must be axial .[9]

-

-

¹⁹F NMR (if applicable): For fluorinated piperidines, ³J(¹⁹F,¹H) coupling constants can similarly reveal the relative orientation of the fluorine atom.[8]

This self-validating system provides direct experimental evidence of the compound's predominant conformation in solution, a critical piece of data for rational drug design and computational modeling.

Synthetic Strategies for 4-Substituted Piperidines

The versatility of the 4-substituted piperidine motif is matched by the robustness of its synthetic routes. Most strategies converge on the pivotal intermediate, 4-piperidone.

Caption: Key synthetic routes to 4-substituted piperidines converge on the 4-piperidone intermediate.

Key Synthetic Approaches:

-

From Pyridines: The catalytic hydrogenation of a pre-functionalized 4-substituted pyridine is a direct method to access the piperidine ring. This approach is efficient but depends on the availability of the corresponding pyridine starting material.[7]

-

From 4-Piperidones: This is the most versatile and widely used strategy. 4-Piperidones are valuable intermediates that can be synthesized via methods like the Dieckmann condensation of diesters formed from primary amines and acrylates.[7][10] Once formed, the ketone at C4 is a synthetic linchpin:

-

Reductive Amination: Reaction with an amine followed by a reducing agent (e.g., NaBH(OAc)₃) installs a 4-amino substituent.

-

Grignard/Organolithium Addition: Reaction with organometallic reagents yields 4-hydroxy-4-alkyl/aryl derivatives.

-

Wittig Reaction: Reaction with a phosphonium ylide introduces a carbon-carbon double bond at the 4-position, which can be further functionalized.

-

Therapeutic Applications & Case Studies

The 4-substituted piperidine motif is a validated scaffold across numerous therapeutic areas. Its ability to present a functional group in a defined 3D vector makes it ideal for targeting a wide range of receptors and enzymes.

Central Nervous System (CNS) Disorders

-

Opioid Analgesics: The 4-phenylpiperidine scaffold is the foundation of the fentanyl and pethidine families of potent µ-opioid receptor agonists.[11][12] In these molecules, the 4-aryl group is crucial for binding to a hydrophobic pocket in the receptor, while the acyl group on the piperidine nitrogen provides additional key interactions. By modifying the 4-substituent, researchers have fine-tuned potency and selectivity.[11]

-

Antipsychotics: The butyrophenone class of antipsychotics, such as Haloperidol, features a 4-substituted piperidine. The 4-(4-chlorophenyl)-4-hydroxypiperidinyl moiety is essential for its dopamine D₂ receptor antagonist activity.

-

Alzheimer's Disease: Donepezil, a cornerstone treatment for Alzheimer's, contains an N-benzylpiperidine moiety that binds effectively to the catalytic site of acetylcholinesterase, inhibiting the breakdown of the neurotransmitter acetylcholine.[6]

Infectious Diseases

-

Antiviral Agents: Researchers have developed 1,4,4-trisubstituted piperidines that show potent activity against influenza and coronaviruses.[13] For influenza, these compounds act as membrane fusion inhibitors.[13] For coronaviruses like SARS-CoV-2, they have been shown to inhibit the main protease (Mpro), an enzyme critical for viral replication.[13] The substitution pattern on the piperidine ring is key to achieving this targeted activity.

-

HIV: Piperidine-substituted purines have been developed as potent inhibitors of HIV, demonstrating the scaffold's utility in creating novel antiviral agents.[14]

Oncology

The piperidine ring is frequently used as a scaffold in the design of kinase inhibitors for cancer therapy. The 4-position is often functionalized with groups that can form hydrogen bonds or occupy specific pockets within the ATP-binding site of the target kinase. For example, 3,5-disubstituted-4-piperidones have been investigated as mimics of curcumin with potent activity against various cancer cell lines.[15]

| Drug/Compound Class | 4-Substituent Example | Therapeutic Area | Mechanism of Action / Target |

| Pethidine | Phenyl | Pain | µ-Opioid Receptor Agonist[12] |

| Haloperidol | 4-Chlorophenyl, Hydroxyl | Schizophrenia | Dopamine D₂ Receptor Antagonist |

| Donepezil | (Linked to indanone via CH₂) | Alzheimer's Disease | Acetylcholinesterase Inhibitor[6] |

| Loperamide | Diphenyl, Hydroxyl, Amide | Diarrhea | µ-Opioid Receptor Agonist (peripheral) |

| NK1 Antagonists | 3,5-Bis(trifluoromethyl)benzyl ether | Nausea, Pain | Neurokinin 1 (NK1) Receptor Antagonist[16] |

| Coronavirus Inhibitors | Dipeptide derivatives | COVID-19 | SARS-CoV-2 Main Protease (Mpro) Inhibitor[13] |

Bioisosteric Replacement Strategies